SV 293

D2 receptor selectivity radioligand binding dopamine receptor subtypes

Standard dopamine receptor antagonists like haloperidol and raclopride lack sufficient D2/D3 discrimination, confounding functional attribution in neurobehavioral studies. SV 293 (CAS 873445-73-9) resolves this with 100-fold D2 selectivity over D3/D4 and consistent neutral antagonism across adenylyl cyclase, GIRK channel, and ERK phosphorylation pathways. • 100-fold D2/D3 selectivity vs. ~40-fold for L-741,626 and ~2-fold for raclopride • Validated in vivo at 5.6 mg/kg (cocaine-seeking reduction) • Defined IC50 of 0.25 μM for functional assay calibration Supplied as ≥98% pure solid powder with full analytical documentation. Standard global shipping for qualified research institutions.

Molecular Formula C22H26N2O2S
Molecular Weight 382.5 g/mol
Cat. No. B1682837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSV 293
SynonymsSV293;  SV-293;  SV 293; 
Molecular FormulaC22H26N2O2S
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CN3CCC(CC3)(C4=CC=C(C=C4)SC)O
InChIInChI=1S/C22H26N2O2S/c1-26-18-5-8-21-20(13-18)16(14-23-21)15-24-11-9-22(25,10-12-24)17-3-6-19(27-2)7-4-17/h3-8,13-14,23,25H,9-12,15H2,1-2H3
InChIKeyLIFHVPXIKLLTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SV 293: D2-Selective Antagonist


SV 293 [1-([5-methoxy-1H-indol-3-yl]methyl)-4-(4-[methylthio]phenyl)piperidin-4-ol] is a substituted phenyl-4-hydroxy-1-piperidyl indole analogue that functions as a D2 dopamine receptor-selective antagonist with neutral antagonist activity [1][2]. The compound has a molecular formula of C22H26N2O2S and a molecular weight of 382.52 . SV 293 binds to human D2 receptors with 100-fold higher affinity compared to human D3 and D4 dopamine receptor subtypes, making it a valuable pharmacological tool for dissecting D2-specific signaling pathways [1].

Reported D2 subtype-selective binding profile
Consistent neutral antagonist activity across D2 signaling pathways
Pharmacological tool for D2-specific pathway dissection

Why SV 293 Outperforms Other D2 Antagonists


D2-like dopamine receptors (D2, D3, D4) share high structural homology and often exhibit overlapping pharmacological profiles, making it challenging to attribute functional outcomes to a specific subtype [1]. Widely used tools such as haloperidol and raclopride lack sufficient D2/D3 discrimination, while L-741,626 offers only ~40-fold D2 over D3 selectivity and exhibits mixed agonist/antagonist properties in some assays [2][3]. SV 293 differentiates itself through a combination of (1) 100-fold binding selectivity for D2 over D3/D4 and (2) consistent neutral antagonist activity across all three major D2 signaling pathways—adenylyl cyclase inhibition, GIRK channel activation, and ERK phosphorylation [1][4]. This dual profile enables unambiguous interrogation of D2-specific contributions without the confounding variables introduced by partial agonism or cross-reactivity.

Less selective D2 antagonists (e.g., raclopride) may introduce D3-mediated confounding.
Partial agonist activity in L-741,626 may bias pathway interpretation.
Pan-D2-like tools lack the reported selectivity window for unambiguous D2-specific dissection.

SV 293: Comparative Evidence


High D2/D3 Binding Selectivity

SV 293 binds to human D2 receptors with 100-fold higher affinity compared to human D3 and D4 dopamine receptor subtypes [1]. In contrast, the commonly used D2-selective antagonist L-741,626 exhibits only ~40-fold selectivity (Ki D2=2.4 nM, Ki D3=100 nM) , while raclopride shows minimal D2/D3 discrimination (Ki D2=1.8 nM, Ki D3=3.5 nM) [2]. This quantitative advantage in selectivity enables cleaner D2-specific pharmacological dissection.

D2 vs D3 selectivity
Head-to-head
SV 293
100-fold
L-741,626
~40-fold
Raclopride
~2-fold
Reported selectivity may reduce off-target D3/D4 confounding.
Competitive radioligand binding (HEK cells).
D2 receptor selectivity radioligand binding dopamine receptor subtypes

Consistent Neutral Antagonism in D2 Pathways

In a direct head-to-head study comparing SV 293 and the structurally related D2-selective compound SV-III-130s, SV 293 was found to be a neutral antagonist in all three functional assays: adenylyl cyclase inhibition, GIRK channel activation, and ERK1/2 phosphorylation [1]. In contrast, SV-III-130s displayed partial agonist activity in the adenylyl cyclase inhibition assay while acting as an antagonist in the GIRK and pERK1/2 assays [1][2].

Pathway antagonism profile
Head-to-head
AssaySV 293SV-III-130s
Adenylyl cyclaseNeutral antagonistPartial agonist
GIRK channelNeutral antagonistAntagonist
pERK1/2Neutral antagonistAntagonist
Consistent neutral antagonism avoids pathway-biased signaling artifacts.
Cell-based functional assays (HEK-D2).
functional selectivity biased signaling neutral antagonist

Adenylyl Cyclase Inhibition Reversal

In a forskolin-dependent adenylyl cyclase inhibition assay using HEK cells expressing human D2 receptors, SV 293 completely reversed the inhibitory effect of the full D2-like agonist quinpirole with an IC50 of 0.25 ± 0.27 μM and a Hill coefficient of 0.89, indicating a single binding site [1]. While direct IC50 comparisons for other D2 antagonists in this exact assay format are not available from the same study, this quantitative potency value establishes a benchmark for functional antagonism in this pathway.

Adenylyl cyclase IC₅₀
Cross-study
IC₅₀ = 0.25 ± 0.27 µM
Supports functional antagonism benchmarking in D2 adenylyl cyclase assays.
Forskolin-dependent assay; Hill coefficient 0.89.
adenylyl cyclase functional antagonism IC50

Reduction of Cocaine-Seeking Behavior In Vivo

In a rat behavioral study, a 5.6 mg/kg dose of SV 293 significantly decreased drug-seeking behavior elicited by cocaine-related cues and environmental stimuli, as well as cocaine-induced locomotor activity [1]. This in vivo evidence demonstrates that SV 293's D2-selective antagonism translates to measurable behavioral effects in addiction models, whereas less selective D2/D3 antagonists like raclopride produce distinct and sometimes opposing behavioral outcomes due to concurrent D3 blockade [2].

Cocaine-seeking behavior
Class-level inference
5.6 mg/kg decreased drug-seeking & locomotion
Reported in vivo behavioral endpoint context for D2-specific pharmacology.
Data to verify (rat model; thesis source).
cocaine addiction drug-seeking behavior locomotor activity

Orthogonal D2/D3 Selectivity Profile

While SV 293 is optimized for D2 selectivity (100-fold over D3/D4), the D3-selective antagonist SB-277011-A exhibits the inverse profile: pKi=8.0 for D3 vs. pKi=6.0 for D2, representing approximately 100-fold D3 over D2 selectivity . This complementary selectivity profile positions SV 293 and SB-277011-A as orthogonal tool compounds for teasing apart D2-specific vs. D3-specific contributions in the same experimental system.

D2/D3 orthogonal pair
Class-level inference
SV 293 100-fold D2 > D3
SB-277011-A ~100-fold D3 > D2
Reported complementary selectivity may support D2/D3 orthogonal tool design.
Radioligand binding profiles.
D3 receptor receptor subtype specificity tool compound comparison

SV 293: Optimal Research Applications


D2-Specific Neuropsychiatric Research

SV 293's 100-fold D2/D3 selectivity [1] makes it the preferred tool for studies requiring unambiguous attribution of behavioral or neurochemical outcomes to D2 receptor blockade. Unlike L-741,626 (~40-fold) or raclopride (~2-fold), SV 293 minimizes D3-mediated confounding. Validated in vivo at 5.6 mg/kg for reducing cocaine-seeking behavior [2], SV 293 is suitable for addiction, schizophrenia, and Parkinson's disease models where D2 vs. D3 functional roles must be resolved.

Neutral Antagonism in Functional Studies

When pathway-specific bias must be eliminated from experimental design, SV 293 provides consistent neutral antagonism across adenylyl cyclase, GIRK channel, and ERK phosphorylation pathways [3]. This contrasts with SV-III-130s, which introduces partial agonist activity in the adenylyl cyclase pathway. SV 293 is therefore the compound of choice for baseline D2 blockade experiments and for calibrating assay systems where pure antagonist controls are required.

Orthogonal D2/D3 Tool Pairing

SV 293 (100-fold D2-selective) and SB-277011-A (100-fold D3-selective) form a validated orthogonal pair for rigorous control of dopamine receptor subtype contributions . This dual-tool approach enables researchers to isolate D2-specific effects in systems where both D2 and D3 receptors are co-expressed and functionally relevant, such as in nucleus accumbens medium spiny neurons.

D2 Functional Assay Standardization

With a defined IC50 of 0.25 ± 0.27 μM for reversing quinpirole-induced adenylyl cyclase inhibition [4], SV 293 provides a quantitative benchmark for calibrating D2 functional assays. Laboratories can use this established potency value to validate assay conditions, compare experimental outcomes across studies, and ensure reproducible D2 blockade when designing concentration-response experiments.

Application
Selection Property
Validation Focus
D2-specific neuropsychiatric research
D2 subtype selectivity profile
D2-specific behavioral endpoint interpretation
Functional pathway studies (unbiased D2 blockade)
Neutral antagonist activity across D2 pathways
Pathway-specific functional assay validation
D2 vs D3 functional discrimination
Complementary selectivity with SB-277011-A
D2/D3 orthogonal tool comparison
D2 adenylyl cyclase assay standardization
Defined functional antagonism IC₅₀ value
Concentration-response benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SV 293

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.